molecular formula C8H11ClN2 B3106122 5-(Tert-butyl)-2-chloropyrimidine CAS No. 156777-81-0

5-(Tert-butyl)-2-chloropyrimidine

Cat. No. B3106122
CAS RN: 156777-81-0
M. Wt: 170.64 g/mol
InChI Key: OBSLSAJMLLZECF-UHFFFAOYSA-N
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Description

“5-(Tert-butyl)-2-chloropyrimidine” likely refers to a pyrimidine derivative where a chlorine atom is attached at the 2nd position and a tert-butyl group is attached at the 5th position of the pyrimidine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions where a tert-butyl group or a chlorine atom is introduced into the pyrimidine ring . The exact method would depend on the starting materials and the specific conditions .


Molecular Structure Analysis

The molecular structure of “5-(Tert-butyl)-2-chloropyrimidine” would consist of a pyrimidine ring with a chlorine atom and a tert-butyl group attached. The exact structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The tert-butyl group is known to be quite inert due to its steric bulk, while the chlorine atom can be potentially reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Tert-butyl)-2-chloropyrimidine” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the tert-butyl group and the chlorine atom) would influence its properties .

Mechanism of Action

The mechanism of action of “5-(Tert-butyl)-2-chloropyrimidine” is not clear without additional context. If it’s used as a drug or a ligand, it might interact with biological targets via non-covalent interactions.

Future Directions

The future directions in the study and application of “5-(Tert-butyl)-2-chloropyrimidine” could involve exploring its potential uses in various fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity .

properties

IUPAC Name

5-tert-butyl-2-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSLSAJMLLZECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

200 mL POCl3 and 14 g (0.09 mol) 5-tert-butylpyrimidin-2(1H)-one are heated in a sealed glass ampoule for 3 h at 160° C. The mixture is cooled and the excess
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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